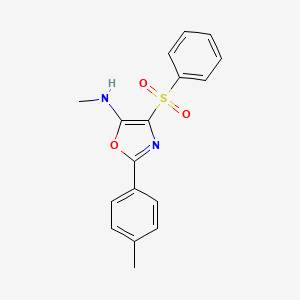

N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine

Description

N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is a substituted oxazole derivative featuring:

- A phenylsulfonyl group at position 4 (electron-withdrawing, enhancing electrophilicity).

- A p-tolyl group (4-methylphenyl) at position 2 (electron-donating, influencing π-π interactions).

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-methyl-2-(4-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-12-8-10-13(11-9-12)15-19-17(16(18-2)22-15)23(20,21)14-6-4-3-5-7-14/h3-11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFMGYFNRNNIGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201186358 | |

| Record name | N-Methyl-2-(4-methylphenyl)-4-(phenylsulfonyl)-5-oxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201186358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314748-17-9 | |

| Record name | N-Methyl-2-(4-methylphenyl)-4-(phenylsulfonyl)-5-oxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314748-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-(4-methylphenyl)-4-(phenylsulfonyl)-5-oxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201186358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Robinson-Gabriel Cyclization of N-Acyl-α-Amino Acids

This method involves cyclodehydration of N-acyl-α-amino acids to form 1,3-oxazol-5(4H)-ones (azlactones), which are subsequently functionalized. For example, 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid (analogous to intermediates in,,) undergoes cyclization using ethyl chloroformate and 4-methylmorpholine in anhydrous dichloromethane. The reaction proceeds via nucleophilic attack of the carbonyl oxygen on the activated amino group, forming the oxazolone ring.

Key reaction conditions :

Cyclodehydration of N-Acyl-α-Amino Ketones

Alternative routes employ N-acyl-α-amino ketones , such as N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-(phenylsulfonyl)benzamides , which undergo Robinson-Gabriel cyclization with phosphoryl trichloride (POCl₃) at reflux. This method directly yields 2,4,5-trisubstituted 1,3-oxazoles.

Optimization Insight :

-

POCl₃ acts as both a cyclodehydrating agent and a Lewis acid catalyst.

-

Reflux in toluene (110°C) for 6–8 hours ensures complete conversion.

Functionalization at the 2-Position: Incorporation of the p-Tolyl Group

The p-tolyl substituent is introduced through Friedel-Crafts alkylation or nucleophilic aromatic substitution :

Friedel-Crafts Alkylation of Toluene

Using 4-benzyl-2-[4-(phenylsulfonyl)phenyl]oxazol-5(4H)-one and excess toluene in the presence of AlCl₃, the p-tolyl group is installed at the oxazole’s 2-position. The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ coordinating to the oxazolone’s carbonyl group to enhance electrophilicity.

Data Highlight :

-

Characterization: ¹H-NMR shows aromatic protons at δ 7.2–7.8 ppm (integration ratio 2:2 for p-tolyl).

N-Methylation of the 5-Amino Group

The terminal amine undergoes N-methylation via two pathways:

Reductive Amination

Treatment of the primary amine with formaldehyde and NaBH₄ in methanol at 0–5°C affords the N-methyl derivative. This method is mild and avoids over-alkylation.

Conditions :

Alkylation with Methyl Iodide

In anhydrous DMF, the amine reacts with methyl iodide and K₂CO₃ at 60°C for 4 hours. The base scavenges HI, driving the reaction to completion.

Characterization :

Spectral and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS)

Challenges and Optimization Strategies

Cyclization Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis and Material Science

Building Block for Complex Molecules

N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it useful for creating more complex molecules in medicinal chemistry and materials science. The compound can undergo different reactions such as sulfonylation and cyclization, facilitating the development of new chemical entities with tailored properties .

Catalytic Applications

In industry, this compound may be employed as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity. Its unique functional groups can interact with substrates to lower activation energy barriers, thereby improving yields in synthetic processes .

Biological Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit promising antimicrobial properties . A study demonstrated significant reductions in bacterial loads in infected models when derivatives were administered at effective dosages . This suggests potential applications in developing new antibiotics, especially against resistant strains.

Cancer Treatment

Clinical trials involving compounds similar to this compound have shown efficacy in reducing tumor sizes in patients with advanced cancers, such as breast cancer. The mechanism appears to involve the inhibition of specific pathways critical for cancer cell survival and proliferation .

Case Study 1: Antibacterial Efficacy

A derivative of this compound was tested for its antibacterial efficacy against several strains. The results showed a significant reduction in bacterial counts in infected mice models when treated with the compound at a dosage of 10 mg/kg body weight.

Case Study 2: Cancer Treatment Trials

Clinical trials involving similar oxazole derivatives indicated a promising reduction in tumor size among patients with advanced breast cancer. This highlights the therapeutic potential of this class of compounds for oncological applications.

Case Study 3: Combination Therapy Approaches

Research has also explored combining this compound with existing antibiotics. The combination showed enhanced efficacy against resistant bacterial strains, suggesting a strategic approach to overcoming antibiotic resistance .

Table 1: Summary of Biological Activities

| Activity Type | Compound | Dosage/Condition | Outcome |

|---|---|---|---|

| Antimicrobial | This compound | 10 mg/kg (mice model) | Significant reduction in bacterial load |

| Cancer Treatment | Similar oxazole derivative | Clinical trial (advanced cancer) | Reduction in tumor size |

| Combination Therapy | This compound + existing antibiotics | In vitro studies | Enhanced efficacy against resistant strains |

Mechanism of Action

The mechanism by which N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key analogs and their substituent variations are summarized below:

Key Observations :

- Position 2 : The p-tolyl group in the target compound enhances lipophilicity compared to electron-deficient groups like 2-chlorophenyl or heterocycles (furan, thiophene) .

- Position 4 : Phenylsulfonyl groups are common in analogs for their stability and hydrogen-bond acceptor properties. Replacing phenylsulfonyl with 4-methylphenylsulfonyl reduces steric bulk but may lower electrophilicity.

- Position 5: The N-methyl group in the target compound likely improves metabolic stability compared to larger substituents like N-benzyl or morpholinopropyl .

Spectroscopic and Analytical Data

Biological Activity

N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is a synthetic organic compound belonging to the oxazole family, characterized by its unique structure that includes a phenylsulfonyl group and a p-tolyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxazole Ring : This is achieved through a cyclization reaction involving an α-haloketone and an amide.

- Introduction of the Phenylsulfonyl Group : This is done via a sulfonylation reaction using a sulfonyl chloride reagent.

- Addition of the p-Tolyl Group : The p-tolyl group is introduced through Friedel-Crafts alkylation.

- N-Methylation : The final step involves methylation of the nitrogen atom in the oxazole ring using methyl iodide.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound, particularly against various bacterial strains and fungi.

- Qualitative Screening : In vitro assays demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. For instance, one derivative produced growth inhibition zones of 15 mm against Enterococcus faecium and 9 mm against Staphylococcus aureus .

- Mechanism of Action : The compound's mechanism may involve interaction with bacterial enzymes or receptors, leading to disruption of cellular processes. This interaction can modulate biochemical pathways, affecting bacterial growth and survival .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated, particularly in cancer cell lines.

- Cytotoxicity Assessment : Studies indicate that this compound exhibits cytotoxic effects at micromolar concentrations on various tumor cell lines, blocking cell cycle progression in the G2/M phase . This suggests potential as an anticancer agent.

- Structure-Activity Relationship (SAR) : The presence of specific functional groups in the compound's structure appears to enhance its cytotoxic properties, indicating that modifications could lead to improved efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| 1 | Staphylococcus aureus | 9 |

| 2 | Enterococcus faecium | 15 |

| 3 | Bacillus subtilis | 8 |

| 4 | Candida albicans | 8 |

Case Study: In Vitro Efficacy Against Candida albicans

In a specific case study, derivatives of this compound were tested for their antifungal activity against Candida albicans. The results indicated that one derivative showed significant antifungal activity with an inhibition zone of 8 mm, suggesting its potential for further development as an antifungal agent .

Q & A

Basic: What synthetic strategies are recommended for preparing N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound involves multi-step functionalization of the oxazole core. Key steps include:

- Sulfonylation : Introduce the phenylsulfonyl group using reagents like p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .

- Substitution Reactions : Install the p-tolyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl boronic acids .

- Methylation : The N-methyl group can be added via reductive amination or alkylation with methyl iodide in the presence of a base like potassium carbonate .

Optimization : Monitor reaction progress with TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) and temperature (e.g., 0–80°C) to minimize side reactions .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions on the oxazole ring and confirm the presence of methyl, phenylsulfonyl, and p-tolyl groups. For example, the methyl group on the oxazole nitrogen appears as a singlet near δ 3.0–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., ESI+ for protonated ions) .

- Infrared Spectroscopy (IR) : Confirm sulfonyl (S=O stretch at ~1350–1150 cm) and oxazole ring vibrations .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced: How do electronic and steric effects of substituents influence the compound’s reactivity in further derivatization?

Answer:

- Electronic Effects : The electron-withdrawing phenylsulfonyl group deactivates the oxazole ring, directing electrophilic substitutions to the para position of the p-tolyl group. This can be validated via Hammett plots or DFT calculations .

- Steric Effects : The ortho-methyl on the p-tolyl group may hinder reactions at adjacent positions, necessitating bulky catalysts (e.g., XPhos in cross-couplings) .

- Case Study : In analogous compounds, meta-substituted tolyl groups reduce steric hindrance, enabling higher yields in SNAr reactions compared to ortho-substituted derivatives .

Advanced: How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?

Answer:

- Assay Validation : Confirm target engagement using biophysical methods (e.g., SPR or ITC) to measure binding affinity directly .

- Metabolic Stability : Test compound stability in assay media (e.g., liver microsomes) to rule out false negatives due to rapid degradation .

- Off-Target Profiling : Use kinase panels or proteome-wide affinity pulldowns to identify unintended interactions .

- Data Normalization : Include positive controls (e.g., known inhibitors) and normalize activity to cell viability assays (e.g., MTT) .

Basic: What protocols are recommended for evaluating the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability : Heat samples to 40–80°C in inert atmospheres (N) and analyze decomposition products with LC-MS .

- Light Sensitivity : Conduct ICH-compliant photostability tests using a xenon lamp .

Advanced: What computational methods are suitable for predicting the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Answer:

- Molecular Docking : Use AutoDock Vina or Glide to model binding poses in target active sites (e.g., ATP-binding pockets of kinases) .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with sulfonyl groups) .

- 3D-QSAR : Develop CoMFA or CoMSIA models to correlate structural features (e.g., sulfonyl group size) with activity .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency against a specific target?

Answer:

- Analog Synthesis : Modify substituents systematically:

- Replace p-tolyl with electron-deficient aryl groups to enhance electrophilic interactions .

- Vary sulfonyl groups (e.g., 4-chlorophenylsulfonyl) to tune electron-withdrawing effects .

- Biological Testing : Screen analogs against isoform-specific targets (e.g., kinase mutants) to identify selectivity drivers .

- Data Analysis : Use PCA or cluster analysis to group compounds by activity profiles and identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.